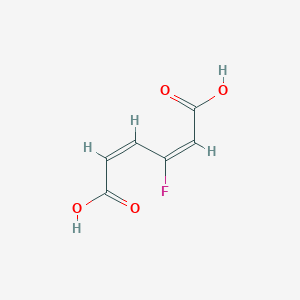

3-Fluoro-cis,cis-muconate

描述

Structure

2D Structure

3D Structure

属性

分子式 |

C6H5FO4 |

|---|---|

分子量 |

160.1 g/mol |

IUPAC 名称 |

(2E,4Z)-3-fluorohexa-2,4-dienedioic acid |

InChI |

InChI=1S/C6H5FO4/c7-4(3-6(10)11)1-2-5(8)9/h1-3H,(H,8,9)(H,10,11)/b2-1-,4-3+ |

InChI 键 |

OZSAECPLLVFZIE-BXTBVDPRSA-N |

手性 SMILES |

C(=C\C(=O)O)\C(=C/C(=O)O)\F |

规范 SMILES |

C(=CC(=O)O)C(=CC(=O)O)F |

产品来源 |

United States |

Microbial Metabolism and Enzymatic Transformations of 3 Fluoro Cis,cis Muconate

Pathways of 3-Fluoro-cis,cis-muconate Formation from Fluorinated Aromatic Precursors

Microorganisms have evolved specific enzymatic strategies to metabolize fluorinated benzoates, often involving initial activation by dioxygenases followed by ring cleavage. The formation of this compound is a critical step in the aerobic degradation of both 3-fluorobenzoate (B1230327) and 4-fluorobenzoate (B1226621) through ortho-cleavage pathways.

Aerobic Ortho-Cleavage Degradation of 3-Fluorobenzoate

The microbial degradation of 3-fluorobenzoate can proceed via two distinct pathways, the selection of which is crucial as one leads to productive metabolism while the other can result in the accumulation of a toxic intermediate. ethz.ch The formation of this compound occurs through a pathway that avoids the formation of the problematic 3-fluorocatechol (B141901).

The initial step in the aerobic degradation of 3-fluorobenzoate is the activation of the aromatic ring by a dioxygenase enzyme. In strains capable of utilizing 3-fluorobenzoate as a sole carbon and energy source, such as Sphingomonas sp. HB-1 and a strain designated FLB 300, the primary and productive pathway is initiated by a 1,6-dioxygenation of the substrate. ethz.ch This enzymatic reaction introduces two hydroxyl groups onto the aromatic ring, leading to the formation of 5-fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate (B1260761).

In contrast, a less productive pathway, observed in organisms like Acinetobacter calcoaceticus NCIB 8250 and Pseudomonas sp. B13 when grown on other substrates, begins with a 1,2-dioxygenation. ethz.ch This leads to the formation of 3-fluorocatechol, which is slowly metabolized to 2-fluoro-cis,cis-muconate (B1243259), a compound that is often not further metabolized and can lead to the accumulation of the cytotoxic 3-fluorocatechol. ethz.chnih.gov

Table 1: Dioxygenase Attack on 3-Fluorobenzoate and Subsequent Products

| Initial Dioxygenase Attack | Intermediate Dihydrodiol | Resulting Fluorocatechol | Subsequent Muconate | Metabolic Outcome |

| 1,6-Dioxygenation | 5-Fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate | 4-Fluorocatechol (B1207897) | This compound | Productive degradation |

| 1,2-Dioxygenation | 3-Fluorohexadiene-cis,cis-1,2-diol-1-carboxylate | 3-Fluorocatechol | 2-Fluoro-cis,cis-muconate | Dead-end product accumulation |

Following the initial 1,6-dioxygenation of 3-fluorobenzoate, the resulting 5-fluorocyclohexadiene-cis,cis-1,2-diol-1-carboxylate is dehydrogenated to form 4-fluorocatechol. ethz.ch This fluorinated catechol is a substrate for the enzyme catechol 1,2-dioxygenase (EC 1.13.11.1), which catalyzes the ortho-cleavage of the aromatic ring. nih.govwikipedia.org This intradiol cleavage occurs between the two hydroxyl groups, breaking the carbon-carbon bond and yielding this compound. ethz.chnih.gov This enzymatic step is critical for channeling the fluorinated intermediate into the productive β-ketoadipate pathway for further metabolism. ethz.ch

Aerobic Ortho-Cleavage Degradation of 4-Fluorobenzoate

The aerobic degradation of 4-fluorobenzoate by various bacterial strains, including members of the genera Alcaligenes, Pseudomonas, and Aureobacterium, also proceeds through an ortho-cleavage pathway that generates this compound. nih.gov

In the degradation of 4-fluorobenzoate, the initial enzymatic attack also involves a dioxygenase, which hydroxylates the aromatic ring to form a dihydrodiol intermediate. This is subsequently dehydrogenated to yield 4-fluorocatechol. nih.gov This 4-fluorocatechol serves as the key intermediate that undergoes ring cleavage. nih.govnih.gov The ortho-cleavage of 4-fluorocatechol, catalyzed by catechol 1,2-dioxygenase, results in the formation of this compound. nih.gov This pathway is considered the primary route for the aerobic microbial degradation of 4-fluorobenzoate in many isolated bacterial strains. nih.gov

Table 2: Key Enzymes and Intermediates in the Formation of this compound

| Precursor | Initial Enzyme | Key Intermediate | Ring-Cleavage Enzyme | Product |

| 3-Fluorobenzoate | Benzoate (B1203000) 1,6-Dioxygenase | 4-Fluorocatechol | Catechol 1,2-Dioxygenase | This compound |

| 4-Fluorobenzoate | Benzoate Dioxygenase | 4-Fluorocatechol | Catechol 1,2-Dioxygenase | This compound |

Anaerobic Degradation Routes and Their Connection to Fluoro-Muconate Formation

The anaerobic degradation of fluorinated aromatic compounds has been investigated under various electron-accepting conditions. Studies have shown that while 2-fluorobenzoate (B1215865) and 4-fluorobenzoate can be degraded under denitrifying conditions, 3-fluorobenzoate appears to be recalcitrant. nih.govresearchwithrutgers.com In the case of 2- and 4-fluorobenzoate degradation under these conditions, stoichiometric release of fluoride (B91410) ions is observed, suggesting that defluorination is an early step in the metabolic pathway. nih.govresearchwithrutgers.com

The proposed anaerobic pathways for fluorobenzoates generally involve the formation of a benzoyl-CoA derivative, followed by reductive dehalogenation. nih.gov There is currently no substantial evidence to suggest that anaerobic degradation of fluorinated benzoates proceeds via the formation of fluoro-muconate intermediates like this compound. The dominant anaerobic strategy appears to be the removal of the fluorine substituent prior to the cleavage of the aromatic ring. Under sulfate-reducing, iron-reducing, and methanogenic conditions, monofluorobenzoate isomers have been found to be largely persistent. nih.govresearchwithrutgers.com

Subsequent Biotransformations and Defluorination of this compound

The metabolic journey of this compound, an intermediate in the breakdown of certain fluorinated aromatic compounds, proceeds through a series of enzymatic and spontaneous transformations. These subsequent steps are crucial for channeling the carbon skeleton into central metabolic pathways and for the eventual cleavage of the carbon-fluorine bond. Key among these transformations is the cycloisomerization to fluorinated muconolactones, followed by downstream processing and defluorination events.

Cycloisomerization of this compound to Fluoro-Muconolactones

The initial step in the further metabolism of this compound is an intramolecular cyclization reaction, which converts the linear diene into a lactone ring structure. This reaction is catalyzed by a specific class of enzymes and is characterized by a high degree of chemical and stereochemical specificity.

Muconate cycloisomerase (EC 5.5.1.1) is the primary enzyme responsible for the cycloisomerization of this compound. This enzyme is a key component of the β-ketoadipate pathway, which is widely utilized by soil bacteria for the degradation of aromatic compounds. nih.gov Studies on muconate cycloisomerases from various bacteria, including Pseudomonas putida and Acinetobacter calcoaceticus, have demonstrated their ability to efficiently transform this compound. nih.gov

Kinetic analyses have revealed that this compound is a proficient substrate for these enzymes, exhibiting high specificity constants. nih.gov For instance, the muconate cycloisomerase from P. putida displays a notably high turnover rate (kcat) with this fluorinated substrate. nih.gov The catalytic mechanism of this enzyme involves the formation of an enol/enolate intermediate, which is stabilized within the active site. A critical step in the reaction is the subsequent protonation of this intermediate to yield the final lactone product. nih.govebi.ac.uk The essential role of this protonation step is highlighted by site-directed mutagenesis studies. For example, a variant of the P. putida muconate cycloisomerase in which the proton-donating lysine (B10760008) residue at position 169 is replaced with alanine (B10760859) (K169A) is unable to convert this compound at a significant rate, underscoring the necessity of this residue for the completion of the catalytic cycle with this specific substrate. nih.gov

Below is a table summarizing the kinetic parameters of P. putida muconate cycloisomerase with this compound and its natural substrate, cis,cis-muconate (B1241781).

| Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1µM-1) |

| cis,cis-Muconate | 15 | 130 | 8.7 |

| This compound | 30 | 120 | 4.0 |

The enzymatic cycloisomerization of this compound is a highly regiospecific reaction. Muconate cycloisomerases from Alcaligenes eutrophus 335, A. eutrophus JMP134, and Pseudomonas cepacia, as well as dichloromuconate cycloisomerase from A. eutrophus JMP134, all catalyze the conversion of this compound to a single major product. nih.govnactem.ac.uk This product has been unambiguously identified as (+)-4-fluoromuconolactone, which is chemically named (+)-4-carboxymethyl-4-fluoro-but-2-en-4-olide. nih.govnih.gov

The formation of (+)-4-fluoromuconolactone as the sole significant product demonstrates the enzyme's strict control over the orientation of the substrate in the active site, leading to a specific intramolecular cyclization outcome. nih.gov This high degree of regiospecificity ensures that the subsequent metabolic steps receive a defined chemical entity for further processing.

The mechanism of muconate cycloisomerase involves a sophisticated series of chemical events within the enzyme's active site. The cyclization is initiated by a nucleophilic attack from one of the carboxylate groups of this compound onto the double bond at the C4 position of the molecule. ebi.ac.uk This intramolecular addition leads to the formation of a cyclic enol/enolate intermediate. nih.govresearchgate.net

This intermediate is a pivotal point in the reaction pathway. For the reaction to proceed to the final lactone product, the enol/enolate intermediate must be protonated. nih.gov In the case of muconate cycloisomerase from P. putida, the amino acid residue Lysine-169 (Lys169) serves as the proton donor. nih.gov The proton is added to the exocyclic carbon of the intermediate, completing the formation of the stable lactone ring of (+)-4-fluoromuconolactone. nih.gov The inability of the K169A mutant enzyme to process this compound confirms that this protonation step is essential for the turnover of this fluorinated substrate. nih.gov

Downstream Metabolism and Entry into Central Carbon Pathways (e.g., Maleylacetate (B1240894), Oxoadipate)

Following its formation, (+)-4-fluoromuconolactone is channeled into the subsequent stages of the degradative pathway. This downstream metabolism ultimately aims to convert the fluorinated intermediate into compounds that can enter central carbon metabolic cycles, such as the tricarboxylic acid (TCA) cycle. nih.gov The immediate fate of (+)-4-fluoromuconolactone involves its conversion to maleylacetate. nih.gov This conversion can be facilitated enzymatically, with dienelactone hydrolases being implicated in this hydrolytic step. nih.govresearchgate.net

Maleylacetate is a key intermediate that can be further metabolized. Through the action of maleylacetate reductase, it can be converted to 3-oxoadipate, a central intermediate of the β-ketoadipate pathway. frontiersin.org The β-ketoadipate pathway ultimately funnels carbon skeletons into the TCA cycle as succinyl-CoA and acetyl-CoA. The metabolism of this compound is thus directed towards these central metabolic routes, allowing the organism to derive energy and cellular building blocks from the breakdown of the original fluorinated aromatic compound. nih.gov

Enzymatic and Spontaneous Defluorination Events Associated with Muconate Metabolism

A critical aspect of the metabolism of this compound is the cleavage of the carbon-fluorine bond, a process known as defluorination. This can occur through both enzymatic and spontaneous mechanisms.

This compound itself is noted to be an unstable compound that can undergo spontaneous cycloisomerization, a reaction that results in the release of fluoride ions. nih.gov In addition to this spontaneous event, specific enzymes can also catalyze defluorination. For instance, a fluoromuconate cycloisomerase has been reported to convert this compound into cis-dienelactone, a reaction that inherently involves the elimination of fluoride. researchgate.net

The downstream product, (+)-4-fluoromuconolactone, is also a substrate for defluorination. At a neutral pH of 7, this compound undergoes slow spontaneous decomposition, primarily yielding maleylacetate. nih.gov Notably, the spontaneous elimination of hydrogen fluoride (HF) to form isomeric dienelactones is a negligible side reaction. nih.gov Enzymatically, the conversion of (+)-4-fluoromuconolactone to maleylacetate can be catalyzed by enzymes such as trans-dienelactone hydrolase, a process that achieves defluorination. researchgate.net

The following table summarizes the key defluorination events in the metabolism of this compound:

| Precursor Compound | Transformation | Product(s) | Catalyst/Condition |

| This compound | Spontaneous Cycloisomerization | Fluoride ion + other products | Spontaneous |

| This compound | Enzymatic Defluorination | cis-Dienelactone | Fluoromuconate cycloisomerase |

| (+)-4-Fluoromuconolactone | Spontaneous Decomposition | Maleylacetate | pH 7 |

| (+)-4-Fluoromuconolactone | Enzymatic Hydrolysis/Defluorination | Maleylacetate | trans-Dienelactone hydrolase |

Enzymology and Molecular Mechanisms of 3 Fluoro Cis,cis Muconate Processing Enzymes

Structural Biology and Rational Design of Enzymes for Fluoro-Muconate Transformation

The ability of muconate cycloisomerases to process some substituted substrates but not others is rooted in the specific architecture of their active sites. Structural studies, combined with site-directed mutagenesis, have begun to unravel the molecular basis for this specificity and have opened avenues for engineering enzymes with novel capabilities. nih.govnih.gov

The three-dimensional structure of muconate cycloisomerase from P. putida has been determined, revealing a (β/α)₇β-barrel domain architecture. nih.govrcsb.org The active site contains a divalent metal ion, typically Mn²⁺, which is essential for catalysis. rcsb.org Structural and mechanistic studies indicate that several amino acid residues are critical for the reaction. nih.gov In the P. putida enzyme, Lys167 and Glu327 are thought to be important for stabilizing the enol/enolate intermediate formed during catalysis. nih.gov Following cycloisomerization, a proton is delivered from Lys169 to form the final product, (4S)-muconolactone. nih.gov The structural arrangement of these residues precisely positions the cis,cis-muconate (B1241781) substrate for the syn-cycloisomerization reaction. rcsb.org Another residue, Lys276, is located at one end of the active-site cavity, and its modification can influence substrate access. nih.gov

Rational design based on structural knowledge has been employed to alter the substrate specificity of muconate cycloisomerases. nih.govnih.gov While 3-fluoro-cis,cis-muconate is already a good substrate, much of the engineering work has focused on enabling the enzyme to process chloro-substituted muconates more efficiently, a task for which it is naturally ill-suited. nih.gov By comparing the active sites of muconate cycloisomerases with those of chloromuconate cycloisomerases, researchers have identified key residues that could confer new catalytic properties. nih.gov

For instance, variants of the P. putida muconate cycloisomerase were created by substituting amino acids with those found in equivalent positions in chloromuconate cycloisomerases. nih.gov The I54V and A271S variants showed 22-fold and 27-fold increases, respectively, in their specificity constants for 3-chloro-cis,cis-muconate (B1234730). nih.gov Another mutation, exchanging Lys276 for asparagine (a residue conserved in chloromuconate cycloisomerases), was predicted to widen the active site pocket. nih.gov These studies demonstrate that the catalytic profile of muconate cycloisomerase can be rationally modified, suggesting that its efficiency towards fluorinated substrates could also be fine-tuned through similar protein engineering strategies. nih.govnih.gov

Mechanistic Elucidation of C-F Bond Activation and Cleavage in Muconate Derivatives

The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, making its enzymatic cleavage a significant challenge. nih.gov When muconate cycloisomerases encounter this compound, their primary catalytic action does not involve breaking this robust bond. nih.gov

Enzymatic studies have shown that muconate cycloisomerases from various sources, including Alcaligenes eutrophus and Pseudomonas cepacia, convert this compound into a single major product: (+)-4-fluoromuconolactone. nih.govscispace.com This transformation is a cycloisomerization reaction, analogous to the one performed on the native substrate, where the fluorine atom is retained in the product structure. nih.gov Even dichloromuconate cycloisomerase, an enzyme adapted for dehalogenation of chloro- and bromo-substituted substrates, catalyzes only the cycloisomerization of this compound without cleaving the C-F bond. nih.gov Analysis of the reaction products shows that the elimination of hydrogen fluoride (B91410) (HF) to form dienelactones is a negligible side reaction. nih.gov

This indicates that the catalytic mechanism of these cycloisomerases is geared towards lactone formation and is incapable of activating the C-F bond for cleavage. However, separate enzymatic pathways for defluorination exist in nature. researchgate.netresearchgate.net Some organisms possess a "fluoromuconate cycloisomerase" that can defluorinate this compound to yield cis-dienelactone. researchgate.netresearchgate.net This subsequent step is distinct from the initial processing by the canonical muconate cycloisomerases discussed above. The metabolism of the stable 4-fluoromuconolactone (B156933) product often requires the action of other enzymes, such as hydrolases, to proceed. nih.gov Therefore, the processing of this compound by muconate cycloisomerase is a key step in the metabolic pathway, but the critical C-F bond cleavage is left to other specialized enzymes.

Distinction from Chloro- and Bromo-Muconate Dehalogenation Mechanisms

The enzymatic processing of this compound by muconate cycloisomerases (MCIs) is mechanistically distinct from the transformation of its chloro- and bromo-substituted analogs. nih.govnih.govresearchgate.net MCIs from bacteria such as Pseudomonas putida convert this compound with high efficiency, in a manner that closely resembles the processing of the natural, non-halogenated substrate, cis,cis-muconate. nih.gov This process is critically dependent on a protonation step. nih.gov

In stark contrast, the mechanisms for chloro- and bromo-muconates often involve a dehalogenation step that can proceed without protonation. nih.gov Chloromuconate cycloisomerases (CMCs), a related class of enzymes, convert 3-chloro-cis,cis-muconate into cis-dienelactone. nih.govnih.gov This transformation can occur through direct elimination of the chloride ion from an enol/enolate intermediate. nih.gov Even standard MCIs, which typically convert 3-chloro-cis,cis-muconate to the toxic compound protoanemonin (B48344) via a protonation-dependent pathway, can be forced to use a direct dehalogenation route. nih.govnih.govnih.gov

A key piece of evidence highlighting this mechanistic divergence comes from studies using a variant of the P. putida MCI, known as K169A, in which the essential proton-donating lysine (B10760008) residue at position 169 has been replaced with alanine (B10760859). nih.gov This K169A variant shows almost no activity with this compound, demonstrating that protonation is an indispensable step for its conversion. nih.gov However, the same variant is still able to process 3-chloro-cis,cis-muconate, but instead of forming protoanemonin, it produces cis-dienelactone. nih.gov This indicates that in the absence of the proton donor, the enzyme defaults to a mechanism of direct chloride elimination. nih.gov

The different chemical nature of the halogen substituents also influences non-enzymatic reactions, which can provide insight into the enzymatic pathways. researchgate.net Under acidic conditions (pH 0), this compound lactonizes via the attack of the C-6 carboxylate, whereas the chloro- and bromo-analogs lactonize via the C-1 carboxylate, underscoring the intrinsic chemical differences that likely shape their distinct enzymatic processing routes. researchgate.net

Table 1: Comparison of Enzymatic Processing for Halogenated Muconates

| Substrate | Primary Enzyme Class | Key Mechanistic Step | Major Product | Reference(s) |

|---|---|---|---|---|

| This compound | Muconate Cycloisomerase (MCI) | Protonation of enol/enolate intermediate | 4-Fluoromuconolactone | nih.govethz.ch |

| 3-Chloro-cis,cis-muconate | Chloromuconate Cycloisomerase (CMC) | Chloride elimination from enol/enolate intermediate | cis-Dienelactone | nih.govnih.gov |

| 3-Chloro-cis,cis-muconate | Muconate Cycloisomerase (MCI) | Protonation of enol/enolate intermediate | Protoanemonin | nih.govnih.govnih.gov |

Role of Protonation, Enol/Enolate, and Carbanionic Intermediates

The processing of this compound is governed by a mechanism common to the enolase superfamily of enzymes, which involves the formation of a stabilized anionic intermediate. nih.govrhea-db.org The catalytic cycle begins with the abstraction of an alpha-proton from the carboxylate substrate, generating an enol/enolate intermediate that is stabilized within the enzyme's active site, typically by a magnesium ion. researchgate.net While older literature sometimes referred to this as a carbanionic intermediate, recent evidence strongly supports the characterization of the intermediate as an enol/enolate. nih.gov

For this compound, the subsequent and definitive step is the protonation of this enol/enolate intermediate. nih.gov This protonation is essential for the cycloisomerization reaction to proceed, leading to the formation of 4-fluoromuconolactone. nih.govnih.govethz.ch The source of this proton is a highly conserved lysine residue in the active site (Lys169 in P. putida MCI). nih.govnih.gov The critical nature of this residue is demonstrated by site-directed mutagenesis studies; replacing this lysine with a non-proton-donating amino acid like alanine reduces the conversion rate of this compound by approximately 100,000-fold, effectively halting the reaction. nih.gov

This pathway contrasts sharply with the fate of the enol/enolate intermediate derived from 3-chloro-cis,cis-muconate in specialized chloromuconate cycloisomerases. In that context, the enzyme facilitates the direct elimination of a chloride ion from the intermediate, bypassing the need for protonation to resolve the negative charge. nih.gov This bifurcation—protonation for the fluoro-substrate versus elimination for the chloro-substrate—represents a crucial point of evolutionary divergence in how these enzymes handle different halogenated compounds. nih.gov The enzyme's architecture dictates whether it favors proton addition or halide abstraction from the common enol/enolate intermediate. nih.gov

Table 2: Fate of the Enol/Enolate Intermediate in Muconate Cycloisomerase (MCI)

| Enzyme | Substrate | Fate of Enol/Enolate Intermediate | Resulting Product | Reference(s) |

|---|---|---|---|---|

| Wild-Type MCI | cis,cis-Muconate | Protonation by Lys169 | Muconolactone | nih.gov |

| Wild-Type MCI | This compound | Protonation by Lys169 | 4-Fluoromuconolactone | nih.govethz.ch |

| Wild-Type MCI | 3-Chloro-cis,cis-muconate | Protonation by Lys169 | Protoanemonin (via 4-chloromuconolactone) | nih.govnih.gov |

| K169A Variant MCI (No proton donor) | This compound | No significant reaction | No significant conversion | nih.gov |

| K169A Variant MCI (No proton donor) | 3-Chloro-cis,cis-muconate | Direct chloride elimination | cis-Dienelactone | nih.gov |

Microbiological Systems and Engineered Hosts for 3 Fluoro Cis,cis Muconate Research

Identification and Characterization of Microorganisms Involved in 3-Fluoro-cis,cis-muconate Metabolism

A diverse range of microorganisms, particularly bacteria, have been identified for their ability to metabolize fluorinated aromatic compounds, often leading to the formation of fluorinated muconates.

Various bacterial genera have demonstrated the capacity to degrade fluorinated aromatic compounds. Pseudomonas species are prominent in this field, with strains like Pseudomonas putida being a workhorse for both the study of degradation pathways and for metabolic engineering. nih.govresearchgate.netresearchgate.net For instance, Pseudomonas sp. B13 can cometabolize 3-fluorobenzoate (B1230327) to 2-fluoro-cis,cis-muconic acid. asm.orgnih.gov Similarly, P. putida KT2440 has been engineered for the production of cis,cis-muconic acid from benzoate (B1203000), and mutants have been developed that can convert 3-fluorobenzoate to cis,cis-muconate (B1241781). researchgate.net The native enzymatic machinery of P. putida, encoded by the ben and cat gene clusters, is responsible for the assimilation of benzoate through the ortho-cleavage pathway, with cis,cis-muconate as a key intermediate. nih.govresearchgate.net

Other notable bacteria include Sphingomonas sp. HB-1, which metabolizes 3-fluorobenzoic acid via both 3- and 4-fluorocatechol (B1207897). ucd.ie Rhizobiales strain F11 is capable of degrading fluorobenzene (B45895), a process that involves the ortho cleavage of 4-fluorocatechol to produce this compound. asm.org Arthrobacter sp. BA-5-17 has been shown to metabolize benzamide (B126) via the ortho-cleavage pathway of catechol, and its cis,cis-muconate cycloisomerase can act on fluorinated derivatives. oup.com The degradation of 4-fluorobenzoate (B1226621) by several bacterial strains also proceeds through the formation of 4-fluorocatechol and subsequently this compound. asm.org

Table 1: Key Microorganisms in this compound Research

| Strain/Genus | Substrate(s) | Key Metabolic Intermediate(s) | Reference(s) |

| Pseudomonas putida | 3-Fluorobenzoate, Benzoate | 2-Fluoro-cis,cis-muconate (B1243259), cis,cis-Muconate | nih.govresearchgate.net |

| Pseudomonas sp. B13 | 3-Fluorobenzoate, 3-Chlorobenzoate | 2-Fluoro-cis,cis-muconic acid | asm.orgnih.gov |

| Burkholderia cepacia | Toluene | - | asm.org |

| Sphingomonas sp. HB-1 | 3-Fluorobenzoic acid | 3-Fluorocatechol (B141901), 4-Fluorocatechol | ucd.ie |

| Acinetobacter calcoaceticus | - | cis,cis-Muconate | nih.gov |

| Alcaligenes eutrophus | - | - | oup.com |

| Rhizobiales strain F11 | Fluorobenzene | 4-Fluorocatechol, this compound | asm.org |

| Arthrobacter sp. BA-5-17 | Benzamide, Substituted cis,cis-muconates | Catechol, 3-Methyl-cis,cis-muconate | oup.com |

Microorganisms exhibit a remarkable diversity in their metabolic capabilities for degrading fluorinated xenobiotics, a trait attributed to their enzymatic flexibility and ecological adaptability. mdpi.com This diversity allows them to cleave the highly stable carbon-fluorine (C-F) bond through various enzymatic strategies, including those involving dehalogenases, monooxygenases, and dioxygenases. mdpi.com The position of the fluorine atom on an aromatic ring significantly influences whether the compound can be fully degraded or results in the accumulation of a "dead-end" fluorometabolite. ucd.ieresearchgate.net

Co-metabolism is a frequent phenomenon in the microbial degradation of fluoroaromatics. researchgate.net For example, Pseudomonas sp. B13, when grown on 3-chlorobenzoate, can cometabolize 3-fluorobenzoate, leading to the accumulation of 2-fluoro-cis,cis-muconic acid. asm.org This occurs because the enzymes induced for chlorobenzoate degradation can act on the fluorinated analogue, but the subsequent enzymes in the pathway may not be able to process the resulting fluorinated intermediate. nih.gov This metabolic "dead-end" is a common challenge in the biodegradation of fluoroaromatics. ucd.ieucd.ie

Genetic and Metabolic Engineering for Enhanced this compound Biotransformation

To overcome the limitations of natural microbial systems, researchers have turned to genetic and metabolic engineering to enhance the biotransformation of fluorinated compounds.

A key strategy for improving the production of desired fluorinated compounds is the optimization of gene expression to balance metabolic pathways. nih.gov In engineered Pseudomonas putida, for example, synthetic constitutive promoters have been used to control the expression of key genes, such as those encoding catechol 1,2-dioxygenases, to increase the availability of enzymes for bioconversion. nih.gov The goal is to create a "metabolic funnel" that directs the flow of carbon from various substrates towards a specific product, like cis,cis-muconic acid. acs.orgnih.gov This involves modifying metabolic pathways to pool aromatic compounds into a central intermediate, such as catechol, which can then be converted to the desired product. nih.gov Gene optimization algorithms can also be employed to enhance protein expression by considering factors like codon usage, mRNA stability, and transcription efficiency. thermofisher.com

A significant challenge in the microbial biotransformation of fluorinated compounds is the accumulation of toxic or inhibitory intermediates, which can create metabolic bottlenecks. nih.govresearchgate.net 3-Fluorocatechol (3-FC) is a notable example of such an intermediate, formed during the degradation of substrates like 3-fluorobenzoate. nih.gov 3-FC is known for its cytotoxicity and can inhibit key enzymes, hindering further metabolism. The accumulation of 3-FC can stall the bioconversion process. nih.gov

To address this, strategies such as overexpressing the gene for catechol 1,2-dioxygenase (catA) have been implemented. nih.gov This overexpression helps to "pull" the toxic intermediate through the pathway by converting it more efficiently to the subsequent product, 2-fluoro-cis,cis-muconate (2-FMA). nih.gov However, this can sometimes lead to the accumulation of 2-FMA, which itself can be a dead-end product in many organisms. ucd.ie Therefore, a careful balancing of the entire metabolic pathway is crucial for efficient biotransformation. nih.govresearchgate.net

Synthetic biology offers powerful tools to engineer microorganisms for the specific biosynthesis of valuable fluorinated compounds. nih.govresearchgate.net By harnessing the native enzymatic machinery of bacteria like Pseudomonas putida and applying pathway balancing strategies, researchers have successfully produced 2-fluoro-cis,cis-muconate (2-FMA) from 3-fluorobenzoate at the maximum theoretical yield. nih.govresearchgate.net This involves disentangling the natural regulatory networks of gene clusters like ben and cat to adjust metabolic activities in favor of 2-FMA biosynthesis. nih.govresearchgate.net

The degradation of 4-fluorobenzoate in some bacteria proceeds through 4-fluorocatechol and then this compound, which can be further metabolized. asm.org In contrast, the metabolism of 3-fluorobenzoate can lead to the formation of 2-fluoro-cis,cis-muconate, which is often a terminal product. nih.gov These differing fates highlight the potential of synthetic biology to selectively produce specific isomers of fluoro-muconate by carefully choosing the starting substrate and engineering the appropriate metabolic pathway.

Analytical Methodologies for the Study of 3 Fluoro Cis,cis Muconate

Spectroscopic Techniques for Metabolite Detection and Characterization

Spectroscopy is fundamental to identifying and quantifying 3-fluoro-cis,cis-muconate and its related metabolites. The unique properties of the fluorine atom, in particular, allow for highly specific detection methods.

¹⁹F NMR spectroscopy is a powerful, non-invasive technique for tracking the metabolic fate of fluorinated compounds like this compound. beilstein-journals.org Its high specificity stems from the 100% natural abundance of the ¹⁹F isotope and the general absence of endogenous fluorine-containing molecules in most biological systems, resulting in a background-free spectrum. beilstein-journals.orgacs.orgnih.gov This allows for the direct detection and quantification of fluorinated metabolites in complex biological samples, such as cell cultures or tissue extracts, often with minimal sample preparation. nih.govrsc.org

In the context of fluorobenzoate degradation, ¹⁹F NMR has been instrumental in identifying key intermediates. oup.com For instance, during the biodegradation of 3-fluorobenzoate (B1230327) by Sphingomonas sp. HB-1, ¹⁹F NMR analysis of culture supernatants revealed the transient appearance of several fluorinated metabolites. oup.comresearchgate.net The technique can distinguish between different fluorinated species based on their unique chemical shifts and coupling constants. oup.com Studies have successfully used ¹⁹F NMR to identify metabolites such as 3-fluorocatechol (B141901) and the subsequent ring-cleavage product, 2-fluoromuconic acid, a structural isomer of the target compound. oup.comresearchgate.net The ability to monitor the disappearance of the parent compound and the simultaneous appearance of metabolites provides direct evidence for metabolic pathways. researchgate.net

Table 1: Example ¹⁹F NMR Chemical Shifts for Metabolites in Fluorobenzoate Degradation Pathways Data extracted from studies on related fluorinated compounds.

| Compound | Approximate Chemical Shift (ppm) | Coupling Constant (J) | Reference |

| 2-Fluoromuconic acid | -107.7 | d, 21.6 Hz | oup.com |

| 3-Fluorocatechol | -136.2 | Not specified | oup.com |

UV-Vis spectroscopy is a widely used method for monitoring enzyme activity and quantifying product formation in real-time. ipinnovative.comthermofisher.com The formation of this compound from its precursor, 4-fluorocatechol (B1207897), by the enzyme catechol 1,2-dioxygenase can be readily followed spectrophotometrically. jmb.or.kr The conjugated diene system of the muconate product results in strong UV absorbance at a characteristic wavelength, which is distinct from the substrate.

Enzyme assays typically measure the rate of increase in absorbance at or near the product's absorption maximum (λmax). nih.govjseb.jp For this compound, the λmax is approximately 260 nm. jmb.or.kr By using the molar absorption coefficient (extinction coefficient), the change in absorbance over time can be directly converted into the rate of product formation, allowing for the determination of key enzyme kinetic parameters like kcat and Km. nih.gov Kinetic analyses of muconate cycloisomerase from Pseudomonas putida have shown that this compound is a good substrate, exhibiting a very high kcat value. nih.gov This technique is crucial for characterizing the substrate specificity of enzymes involved in the degradation pathway. nih.gov

Table 2: UV-Vis Spectroscopic Data for Muconate Analogs

| Compound | λmax (nm) | Molar Absorption Coefficient (ε) (M⁻¹ cm⁻¹) | Reference |

| This compound | 260 | 14,900 | jmb.or.kr |

| cis,cis-Muconate (B1241781) | 260 | 16,800 | jmb.or.krjseb.jp |

| 3-Methyl-cis,cis-muconate | 255 | 14,300 | jmb.or.kr |

Chromatographic Methods for Separation and Quantification

Chromatographic techniques are indispensable for separating the complex mixtures of metabolites generated during microbial degradation and for providing precise quantification.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound and its isomers. nih.gov Its high resolving power allows for the separation of structurally similar compounds, such as cis,cis and cis,trans isomers of muconic acid, which can be challenging to distinguish by other means. protocols.ioresearchgate.net Reversed-phase HPLC with a C18 column is commonly employed, often using a mobile phase consisting of an aqueous buffer (like sodium acetate (B1210297) or formic acid) and an organic modifier such as methanol (B129727) or acetonitrile. nih.govnih.gov

Detection is typically achieved using a UV or diode array detector (DAD), monitoring at the λmax of the compounds of interest (around 260-280 nm). nih.govnih.gov This method has been successfully applied to analyze product formation from substituted muconates and to monitor the depletion of substrates. nih.govnih.gov The precise retention time serves as a key identifier for the compound. For example, in one study, this compound was identified with a specific retention volume under defined chromatographic conditions. nih.gov

Table 3: Example HPLC Retention Data for this compound and Related Metabolites Note: Retention times/volumes are highly dependent on the specific column, mobile phase, and flow rate used.

| Compound | Retention Volume (ml) | Mobile Phase | Column Type | Reference |

| This compound | 1.8 | Methanol-H₂O (30:70) | Not specified | nih.gov |

| 4-Fluorocatechol | 4.4 | Methanol-H₂O (30:70) | Not specified | nih.gov |

| 4-Fluoromuconolactone (B156933) | 1.6 | Methanol-H₂O (30:70) | Not specified | nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique used for the identification and profiling of volatile or semi-volatile metabolites. semanticscholar.org For non-volatile compounds like this compound, a chemical derivatization step is required to increase their volatility. nih.gov A common method is silylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert polar functional groups (e.g., carboxylic acids) into more volatile trimethylsilyl (B98337) (TMS) esters and ethers. nih.gov

Following separation on the GC column, the mass spectrometer fragments the eluted compounds, producing a unique mass spectrum that serves as a chemical fingerprint for identification. nih.gov GC-MS has been used to detect novel metabolites in the degradation pathway of 3-fluorobenzoate by Syntrophus aciditrophicus. nih.gov In that research, a new peak corresponding to a fluorodiene metabolite was identified based on its retention time and specific mass-to-charge (m/z) ion fragments, providing crucial evidence for the initial steps of aromatic ring reduction. nih.gov

Table 4: Example GC-MS Data for a Fluorinated Metabolite Data from the analysis of a metabolite of 3-fluorobenzoate degradation.

| Metabolite | Retention Time (min) | Key Mass Ion Fragments (m/z) of TMS Derivative | Reference |

| Putative 3-fluorocyclohexadiene | 25.07 | 77, 95, 105, 125, 155, 199 (M-15), 214 (M+) | nih.gov |

Radiolabeling Techniques for Pathway Elucidation (where applicable in research)

Radiolabeling is a classic and powerful technique for elucidating metabolic pathways by tracing the path of a radioisotope (e.g., ¹⁴C) through a series of biochemical reactions. However, in the study of fluorinated compounds like this compound, its application appears to be less common compared to other methods. Research indicates that ¹⁹F NMR spectroscopy is often preferred as it can provide similar metabolic information without the need for radioactive materials and the associated regulatory hurdles. acs.org A comparative study on the detection of fluorinated xenobiotics noted that ¹⁹F NMR is an especially valuable tool for experiments in natural environments where the use of radioactive compounds is strictly regulated. acs.org While radiolabeling remains a valid and potent methodology in metabolic research, the intrinsic properties of the fluorine atom make ¹⁹F NMR a highly effective and more frequently cited alternative for tracing the fate of fluorinated substrates.

Environmental and Applied Research Perspectives of 3 Fluoro Cis,cis Muconate Metabolism

Role in the Environmental Fate and Biodegradation of Anthropogenic Organofluorine Pollutants

The compound 3-fluoro-cis,cis-muconate is a critical intermediate in the microbial degradation of various anthropogenic organofluorine pollutants. asm.org Its formation is a key step in pathways that lead to the complete breakdown and defluorination of these often-recalcitrant environmental contaminants. Organofluorine compounds are widely used as herbicides, fungicides, pharmaceuticals, and refrigerants, and their persistence is often due to the high stability of the carbon-fluorine bond. ethz.chethz.ch

Microbial catabolism of certain fluorinated aromatic compounds proceeds through established metabolic routes, such as the ortho-cleavage pathway. asm.org In this pathway, pollutants like 4-fluorobenzoate (B1226621), 3-fluorobenzoate (B1230327), and fluorobenzene (B45895) are first converted to a catecholic intermediate. asm.orgethz.ch Specifically, the degradation of fluorobenzene and 4-fluorobenzoate leads to the formation of 4-fluorocatechol (B1207897). asm.org This intermediate then undergoes aromatic ring cleavage, a reaction catalyzed by the enzyme catechol 1,2-dioxygenase, to yield this compound. asm.orgresearchgate.net

The fate of this compound is pivotal for the successful mineralization of the original pollutant. In several bacterial strains, it is further metabolized, a process that eventually leads to the release of the fluoride (B91410) ion and the entry of the carbon skeleton into central metabolic cycles like the TCA cycle. ethz.chethz.ch For example, in the degradation of 4-fluorobenzoate by organisms like Alcaligenes eutrophus, this compound is converted to 4-fluoromuconolactone (B156933). ethz.ch Subsequent hydrolysis and dehalogenation reactions complete the degradation process. ethz.ch This successful degradation contrasts sharply with the metabolic fate of its isomer, 2-fluoro-cis,cis-muconate (B1243259). The 2-fluoro isomer, which is formed from the degradation of 2-fluorobenzoate (B1215865) and some pathways of 3-fluorobenzoate, is often a "dead-end" metabolite, as it resists further enzymatic action and accumulates in the environment. ethz.chucd.ienih.gov Therefore, the formation of this compound, rather than its isomer, is a determinative step for the complete biodegradation of many organofluorine pollutants.

Bioremediation Strategies Utilizing this compound Degradation Pathways in Contaminated Environments

The microbial pathways that involve this compound as an intermediate are highly relevant for developing bioremediation strategies to clean up environments contaminated with organofluorine compounds. ethz.ch By harnessing microorganisms that can efficiently channel pollutants through this specific metabolic route, it is possible to achieve complete degradation and detoxification of affected sites. nih.gov

Several bacterial species have been identified that utilize this pathway to break down fluorinated aromatic compounds. Strains of Pseudomonas, Alcaligenes, and Rhizobiales are capable of degrading pollutants like fluorobenzene and fluorobenzoates by converting them into central metabolites via the this compound intermediate. asm.orgethz.chethz.ch For instance, Rhizobiales strain F11 effectively degrades fluorobenzene using 4-fluorocatechol as an intermediate, which is then cleaved to this compound. asm.org Similarly, the degradation of 4-fluorobenzoate in Alcaligenes eutrophus JMP134 proceeds through the same key intermediates. ethz.ch

Effective bioremediation strategies focus on understanding and optimizing the enzymatic steps in this pathway. The key enzymes, catechol 1,2-dioxygenase and muconate cycloisomerase, must be able to process the fluorinated substrates efficiently. asm.orgvulcanchem.com Research into these enzymes helps in selecting or engineering microorganisms with enhanced degradation capabilities for specific fluoroaromatic pollutants found in industrial effluents and contaminated soil and water. ethz.chnih.gov

Table 1: Microbial Degradation of Organofluorine Pollutants via this compound

| Pollutant | Degrading Microorganism(s) | Key Intermediates | Significance for Bioremediation |

| Fluorobenzene | Rhizobiales strain F11 | 4-Fluorocatechol, this compound, Maleylacetate (B1240894) | Demonstrates a complete degradation pathway, preventing accumulation of toxic intermediates. asm.org |

| 4-Fluorobenzoate | Alcaligenes eutrophus JMP134, Pseudomonas sp. B13 | 4-Fluorocatechol, this compound, 4-Fluoromuconolactone | Pathway leads to defluorination and entry into the TCA cycle, enabling use as a carbon source. ethz.ch |

| 3-Fluorobenzoate | Sphingomonas sp. HB-1, Strain FLB 300 | 4-Fluorocatechol, this compound, Oxoadipate | Utilizes a pathway branch that avoids the formation of the dead-end metabolite 2-fluoro-cis,cis-muconate. ethz.ch |

Potential for Biotechnological Applications Beyond Pollution Remediation

While the metabolic pathway involving this compound is crucial for bioremediation, it also presents significant opportunities for biotechnology, particularly in the synthesis of valuable fluorinated platform chemicals. researchgate.netresearchgate.net Muconic acid is recognized as an important platform chemical for producing polymers, pharmaceuticals, and agrochemicals. researchgate.net Introducing fluorine atoms into its structure can create novel molecules with unique physicochemical properties. researchgate.net

Recent advances in synthetic biology have enabled the engineering of microorganisms to produce fluorinated analogues of muconic acid. nih.gov Researchers have successfully engineered the soil bacterium Pseudomonas putida, which naturally uses the ortho-cleavage pathway to assimilate benzoate (B1203000), to produce 2-fluoro-cis,cis-muconate from 3-fluorobenzoate. researchgate.net This was achieved by understanding and manipulating the regulatory networks of the ben and cat gene clusters that encode the metabolic pathway. researchgate.net By balancing the metabolic flux, scientists were able to overcome the accumulation of toxic intermediates and convert 3-fluorobenzoate to 2-fluoro-cis,cis-muconate with maximum theoretical yield. researchgate.net

This work demonstrates a powerful strategy for biocatalysis, expanding the range of biochemicals that can be produced through microbial fermentation. researchgate.net The principles used to produce 2-fluoro-cis,cis-muconate could be adapted to synthesize other fluorinated chemicals, including its 3-fluoro isomer. This approach allows for the sustainable production of high-value, fluorinated building blocks from renewable feedstocks or even from waste materials, representing a significant shift from simple degradation to advanced biomanufacturing. researchgate.netresearchgate.net

Table 2: Biotechnological Production of Fluorinated Muconic Acid

| Engineered Organism | Substrate | Product | Biotechnological Significance |

| Pseudomonas putida | 3-Fluorobenzoate | 2-Fluoro-cis,cis-muconate | Demonstrates the use of synthetic biology and pathway balancing to produce a novel fluorinated platform chemical at high yield. researchgate.net |

常见问题

Q. What experimental methodologies are used to synthesize and quantify 3-fluoro-cis,cis-muconate in microbial degradation studies?

3-Fluoro-cis,cis-muconate is synthesized via enzymatic conversion of fluorinated aromatic precursors like 3-fluorobenzoate. Key steps include:

- Dioxygenation : 3-Fluorobenzoate is converted to 4-fluorocatechol via 1,6-dioxygenation .

- Ring cleavage : Fluorocatechol 1,2-dioxygenase cleaves 4-fluorocatechol to yield 3-fluoro-cis,cis-muconate .

- Quantification : Due to instability under acidic conditions, reverse-phase HPLC with UV detection (260 nm) is used, though substrate decomposition requires careful pH control (neutral bis-Tris buffers) .

Q. How do researchers distinguish enzymatic vs. spontaneous reactions in this compound degradation pathways?

- Enzyme assays : Purified cycloisomerases (e.g., from Alcaligenes eutrophus or Pseudomonas cepacia) are incubated with 3-fluoro-cis,cis-muconate to track 4-fluoromuconolactone formation via HPLC .

- Control experiments : Substrate stability is tested in buffer alone to detect non-enzymatic decomposition (e.g., spontaneous formation of cis-dienelactone at pH ≤ 6.5) .

- Kinetic analysis : Apparent Km discrepancies between substrate consumption and product formation suggest competing enzymatic and abiotic pathways .

Advanced Research Questions

Q. What kinetic contradictions arise in chloromuconate cycloisomerase activity with halogenated substrates like this compound?

- Dual Km values : For 2-chloro-cis,cis-muconate, Km differs when measured via substrate depletion vs. product accumulation, suggesting intermediate channeling or allosteric effects .

- Lower turnover numbers : Chloro-/fluoro-substituted muconates exhibit slower catalytic rates compared to unsubstituted analogs. For example, kcat for 3-fluoro-cis,cis-muconate cycloisomerization is reduced by ~30% due to steric and electronic effects of fluorine .

Q. How do researchers resolve contradictory pathway models for 4-fluoromuconolactone stability and downstream metabolism?

Two competing hypotheses exist:

- Spontaneous defluorination : Early studies proposed non-enzymatic HF elimination from 4-fluoromuconolactone to form cis-dienelactone .

- Enzymatic hydrolysis : Recent evidence shows 4-fluoromuconolactone is predominantly hydrolyzed to maleylacetate via trans-dienelactone hydrolase, with minimal spontaneous defluorination at physiological pH .

- Resolution : Use of trans-dienelactone hydrolase-deficient mutants and isotopic labeling (e.g., <sup>19</sup>F NMR) confirms enzymatic dominance in vivo .

Q. What experimental designs are critical for analyzing biphasic growth curves in microbial cultures metabolizing this compound?

- Growth phase separation : Use tools like QurvE software to fit lag (λ), exponential (μmax), and stationary phases. For biphasic curves, the lower λ value is assigned to fluoromuconate metabolism .

- Substrate switching : Pre-grow cultures on non-fluorinated substrates (e.g., succinate) to isolate inducible enzyme systems .

- Inhibitor studies : Add metabolic inhibitors (e.g., cycloheximide) during lag phases to distinguish enzyme synthesis vs. activation .

Data Contradiction Analysis

Q. Why do apparent Km values for this compound vary across cycloisomerase isoforms?

- Enzyme specificity : Muconate cycloisomerases (MCIs) from A. eutrophus 335 show lower Km (~15 μM) compared to dichloromuconate cycloisomerases (DMCIs) from A. eutrophus JMP134 (~50 μM), reflecting divergent substrate-binding pockets .

- pH effects : Protonation states of active-site residues (pKa ~6.2 and 7.4) influence substrate affinity. Fluorine’s electronegativity exacerbates pH-dependent Km shifts .

Q. How do conflicting reports on this compound’s metabolic fate inform pathway engineering?

- Branching pathways : Some strains (e.g., Pseudomonas sp. B13) accumulate 3-fluoro-cis,cis-muconate due to deficient cycloisomerase activity, while others (e.g., A. eutrophus) rapidly convert it to 4-fluoromuconolactone .

- Engineering implications : Overexpression of trans-dienelactone hydrolase or CRISPRi suppression of spontaneous pathways can optimize fluorinated product yields .

Methodological Best Practices

- Avoid acidic conditions : Use neutral buffers (bis-Tris, pH 6.5–7.5) to stabilize 3-fluoro-cis,cis-muconate during HPLC .

- Validate enzyme purity : Ensure cycloisomerase preparations lack hydrolase contaminants (e.g., via SDS-PAGE) to prevent off-target lactone hydrolysis .

- Cross-validate kinetics : Combine Michaelis-Menten analysis with isothermal titration calorimetry (ITC) to resolve Km discrepancies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。